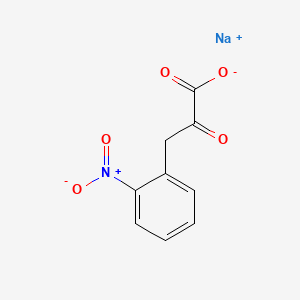

Sodium 3-(o-nitrophenyl)pyruvate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

63468-75-7 |

|---|---|

Molecular Formula |

C9H6NNaO5 |

Molecular Weight |

231.14 g/mol |

IUPAC Name |

sodium;3-(2-nitrophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C9H7NO5.Na/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |

InChI Key |

MJWPDORYZRKZTE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Nitrophenylpyruvate and Its Precursors

Classical and Contemporary Approaches to the Synthesis of o-Nitrophenylpyruvic Acid

The synthesis of o-nitrophenylpyruvic acid is a critical step in various chemical processes, most notably as a precursor in the Reissert indole (B1671886) synthesis. This pathway begins with the base-catalyzed condensation of o-nitrotoluene and diethyl oxalate to yield ethyl o-nitrophenylpyruvate, which is then hydrolyzed to the desired pyruvic acid. researchgate.net

Condensation Reactions in the Reissert Indole Synthesis Context

The reaction mechanism is initiated by a strong base, typically an alkoxide such as sodium ethoxide or potassium ethoxide. The base abstracts an acidic proton from the methyl group of o-nitrotoluene. The presence of the ortho-nitro group enhances the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion.

This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This addition leads to a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an ethoxide ion to form ethyl 3-(2-nitrophenyl)-2-oxopropanoate, more commonly known as ethyl o-nitrophenylpyruvate. researchgate.net This condensation product is the direct precursor to o-nitrophenylpyruvic acid.

The selection of the base and solvent system is crucial for maximizing the yield of the condensation reaction. While sodium ethoxide in ethanol is commonly used, research has shown that potassium ethoxide can provide superior results. wikipedia.org Potassium ethoxide is a stronger base than its sodium counterpart, which can lead to more efficient deprotonation of the o-nitrotoluene and higher conversion rates. researchgate.net

The choice of solvent also plays a significant role. Using potassium ethoxide in a non-protic solvent like dry ether can further enhance its basicity and improve yields, particularly with less reactive substituted o-nitrotoluenes. The reaction conditions are often tailored based on the specific substrate; for instance, extended reaction times may be necessary for substrates where the methyl group is less activated.

Below is a table summarizing the influence of different bases on the Reissert condensation.

| Base | Solvent | Relative Strength | Typical Yield | Notes |

| Sodium Ethoxide | Ethanol | Standard | Good | A common and cost-effective choice for standard substrates. |

| Potassium Ethoxide | Ethanol | Stronger | Better | Often gives higher yields compared to sodium ethoxide. wikipedia.org |

| Potassium Ethoxide | Dry Ether | Strongest | High | Preferred for challenging substrates due to enhanced basicity. researchgate.net |

Hydrolytic Routes from o-Nitrobenzylidene Derivatives

The most direct hydrolytic route to o-nitrophenylpyruvic acid involves the saponification of its corresponding ester, ethyl o-nitrophenylpyruvate, which is the product of the initial Reissert condensation. This step is typically achieved through acid-catalyzed hydrolysis. researchgate.net The ester is treated with an aqueous acid, such as hydrochloric acid, and heated to facilitate the conversion of the ester functional group into a carboxylic acid.

It is critical to complete the hydrolysis of the ethyl o-nitrophenylpyruvate before attempting to remove any unreacted o-nitrotoluene by steam distillation. This is because the ester is volatile with steam, and premature distillation would result in a significant loss of product. Proper hydrolysis ensures the pyruvic acid, which is not steam-volatile, remains in the reaction mixture, thereby maximizing the yield.

Alternative Synthetic Pathways for o-Nitrophenylpyruvate Esters

While the classical Reissert condensation using sodium or potassium ethoxide is well-established, contemporary modifications have introduced alternative reagents to improve versatility and yield. The reaction conditions can be highly dependent on the specific substituents present on the o-nitrotoluene starting material.

Alternative alkylation conditions that have been explored include the use of sodium hydride (NaH) in dimethylformamide (DMF) or employing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-alkoxide base. These methods can offer advantages for specific substrates where the traditional ethoxide/ethanol system may be less effective, although no single set of conditions has proven universally optimal for all possible o-nitrotoluene derivatives.

Synthesis of Chemically Modified o-Nitrophenylpyruvate Derivatives for Research Applications

The synthesis of chemically modified o-nitrophenylpyruvate derivatives is essential for accessing a wide range of substituted indoles and other heterocyclic compounds for research purposes. By starting with a substituted o-nitrotoluene, the corresponding substituted o-nitrophenylpyruvate can be generated, serving as a versatile intermediate.

For example, the synthesis of various benzylthio-substituted o-nitrotoluenes has been undertaken to serve as precursors in the Reissert condensation. The reaction of these compounds with diethyl oxalate under optimized conditions (often requiring the stronger potassium ethoxide base and extended reaction times) yields the respective potassium enolates of ethyl benzylthio-o-nitrophenylpyruvate. These modified pyruvate (B1213749) derivatives are key intermediates in the synthesis of mercaptoindoles, which are of interest in medicinal chemistry research. The reactivity of the starting substituted nitrotoluene can be influenced by the position of the substituent, affecting the ease of the initial condensation step.

Preparation of Amide and Ester Analogues

The synthesis of amide and ester analogues of 3-(o-nitrophenyl)pyruvic acid is crucial for modifying the compound's properties and for its use in further synthetic applications, such as the Reissert indole synthesis. akjournals.comepo.org The primary route to ester analogues involves the direct condensation of an o-nitrotoluene derivative with an oxalate ester.

The classical approach, a key step in the Reissert synthesis, involves the condensation of o-nitrotoluene with diethyl oxalate. akjournals.comarsdcollege.ac.in This reaction is typically performed in the presence of a base like sodium ethoxide in ethanol (EtONa/EtOH) to yield the corresponding ethyl o-nitrophenylpyruvate. akjournals.com The selection of the base and solvent system can be critical and is often adapted based on the specific substituents on the o-nitrotoluene starting material. akjournals.com

Recent research has also explored alternative and milder methods. For instance, one research group has proposed a synthetic pathway to o-nitrophenylpyruvic acid and its esters starting from 3-(2-nitrophenyl)oxirane-2,3-carboxamide. researchgate.net This demonstrates an ongoing effort to develop more efficient and versatile synthetic routes that avoid the potentially harsh conditions of classical condensation reactions.

The table below summarizes findings for the preparation of ethyl o-nitrophenylpyruvate, a common ester analogue.

Table 1: Synthesis of Ethyl o-nitrophenylpyruvate via Reissert Condensation

| Starting Material | Reagent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Nitrotoluene | Diethyl oxalate | EtONa/EtOH | Ethyl 3-(o-nitrophenyl)pyruvate | Moderate to Good | akjournals.com |

While the synthesis of ester analogues is well-documented, the direct preparation of amide analogues from o-nitrophenylpyruvic acid is less commonly described in foundational literature. However, standard organic chemistry functional group transformations can be applied. The carboxylic acid moiety of o-nitrophenylpyruvic acid can be converted into an amide by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. ub.edu Another approach involves the photochemical conversion of O-2-nitrobenzyl protected hydroxamates, which can smoothly transform into primary or secondary amides in the presence of an amine, bypassing the need for a catalyst. researchgate.net

Strategies for Functional Group Transformations

The structure of Sodium 3-(o-nitrophenyl)pyruvate contains several reactive functional groups—a nitro group, a ketone, and a carboxylate—that can be targeted for specific chemical transformations. These modifications are fundamental for creating a diverse range of derivatives.

Reduction of the Nitro Group: The most significant functional group transformation for o-nitrophenylpyruvate and its esters is the reduction of the aromatic nitro group to an amine. akjournals.comarsdcollege.ac.in This step is the gateway to forming heterocyclic systems, most notably in the Reissert indole synthesis, where the reduction of ethyl o-nitrophenylpyruvate leads to spontaneous cyclization to form an indole-2-carboxylic ester. akjournals.com

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This is a common and efficient method. The reaction is typically carried out using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. akjournals.com Continuous-flow hydrogenation has been shown to be an effective technique for this transformation, allowing for efficient optimization and scale-up. akjournals.com

Chemical Reduction: Reagents like Zinc dust in acetic acid (Zn/AcOH) can also be used to achieve the reduction of the nitro group to an amine. akjournals.com

Transformations of the Carboxylic Acid/Ester Group: The carboxylic acid or ester function can be interconverted with other related functional groups. solubilityofthings.com

Esterification: The carboxylic acid can be converted to various esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Amidation: As mentioned previously, the carboxylic acid can be converted to an amide via an activated intermediate like an acyl chloride. ub.edu

Decarboxylation: In some synthetic pathways, such as in the preparation of certain indoles, the 2-carboethoxy substituent resulting from the cyclization of the pyruvic ester is removed via hydrolysis to the carboxylic acid followed by thermal decarboxylation. arsdcollege.ac.in

Reactions Involving the Ketone Group: The α-keto group is another site for chemical modification.

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxime Formation: The ketone can react with hydroxylamine to form an oxime, which is a valuable intermediate in organic synthesis. researchgate.net

The table below outlines key functional group transformations for derivatives of o-nitrophenylpyruvic acid.

Table 2: Summary of Functional Group Transformations

| Initial Functional Group | Target Functional Group | Reagents/Conditions | Application Example | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | Amine (-NH₂) | H₂, Pd/C (Continuous-flow hydrogenation) | Reissert Indole Synthesis | akjournals.com |

| Nitro (-NO₂) | Amine (-NH₂) | Zn, AcOH/H₂O | Reissert Indole Synthesis | akjournals.com |

| Carboxylic Acid (-COOH) | Ester (-COOR) | Alcohol (ROH), Acid Catalyst | Preparation of Ester Analogues | solubilityofthings.com |

| Ester (-COOR) | Carboxylic Acid (-COOH) | Acid or Base Hydrolysis | Intermediate for Decarboxylation | arsdcollege.ac.in |

Mechanistic Organic Chemistry and Reaction Dynamics of O Nitrophenylpyruvate

Tautomeric Equilibria and Isomerization Phenomena in o-Nitrophenylpyruvic Acid

o-Nitrophenylpyruvic acid exists as a tautomeric mixture of its keto and enol forms. This equilibrium is a fundamental aspect of its chemistry, influencing its structure, stability, and reactivity. The synthesis of o-nitrophenylpyruvic acid via the acid hydrolysis of the azlactone of o-nitrobenzaldehyde typically yields a mixture of these two tautomers. lumenlearning.com The position of the equilibrium can be influenced by various factors, including the solvent and temperature.

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in identifying and quantifying the keto and enol tautomers of o-nitrophenylpyruvic acid. lumenlearning.com In a dimethyl sulfoxide (DMSO) solution, both forms can be clearly distinguished and assigned using ¹H and ¹³C NMR spectra. lumenlearning.com

For instance, the ¹H NMR spectrum shows distinct signals for the keto and enol forms. The enol tautomer (3a) is characterized by a singlet at 6.68 ppm for the vinylic proton (=CH), while the keto tautomer (3b) displays a singlet at 4.41 ppm corresponding to the methylene protons (-CH₂-). lumenlearning.com Similarly, ¹³C NMR provides unambiguous evidence, with the enol form showing a signal for the vinylic carbon (Ar–CH=) at 116.4 ppm and the keto form showing a signal for the methylene carbon (Ar–CH₂) at 43.7 ppm. lumenlearning.com

X-ray crystallography has further revealed that in the solid state, o-nitrophenylpyruvic acid exists exclusively as the keto tautomer. lumenlearning.com This highlights the significant influence of the physical state on the tautomeric equilibrium.

Interactive Table 1: ¹H NMR Spectroscopic Data for o-Nitrophenylpyruvic Acid Tautomers in DMSO

| Proton | Enol Form (3a) δ (ppm) | Keto Form (3b) δ (ppm) |

| =CH / -CH₂- | 6.68 (s) | 4.41 (s) |

| H-3 (Ar) | 8.09 (d) | 8.09 (d) |

| H-4 (Ar) | 7.39–7.80 (m) | 7.39–7.80 (m) |

| H-5 (Ar) | 7.39–7.80 (m) | 7.39–7.80 (m) |

| H-6 (Ar) | 7.39–7.80 (m) | 7.39–7.80 (m) |

| Data sourced from a study on the tautomerism of phenylpyruvic acids. lumenlearning.com | ||

| (s = singlet, d = doublet, m = multiplet) |

Interactive Table 2: ¹³C NMR Spectroscopic Data for o-Nitrophenylpyruvic Acid Tautomers in DMSO

| Carbon | Enol Form (3a) δ (ppm) | Keto Form (3b) δ (ppm) |

| Ar–C H= / Ar–C H₂– | 116.4 (d) | 43.7 (t) |

| C O–COOH | - | 192.2 (s) |

| C OOH | 165.8 (s) | - |

| C-1 (Ar) | 129.7 (s) | 128.5 (s) |

| C-2 (Ar) | 147.9 (s) | 147.9 (s) |

| C-3 (Ar) | 124.9 (d) | 124.2 (d) |

| C-4 (Ar) | 130.2 (d) | 130.2 (d) |

| C-5 (Ar) | 134.1 (d) | 134.1 (d) |

| C-6 (Ar) | 129.7 (d) | 129.7 (d) |

| Ar–CH=C | 144.8 (s) | - |

| Data sourced from a study on the tautomerism of phenylpyruvic acids. lumenlearning.com | ||

| (s = singlet, d = doublet, t = triplet) |

Computational chemistry provides powerful tools to investigate the energetics and geometries of tautomers. Quantum mechanics calculations performed in the gas phase for o-nitrophenylpyruvic acid have corroborated the experimental findings observed in solution. lumenlearning.com These theoretical models can predict the relative stabilities of the keto and enol forms and provide insight into the energy barriers for their interconversion.

Studies using methods like Density Functional Theory (DFT) can be employed to calculate the equilibrium geometries, energies, and vibrational frequencies of the tautomers. researchgate.net Such calculations have confirmed that the keto form is the more stable tautomer in the crystalline state. lumenlearning.com The computational analysis allows for the examination of bond lengths and angles, providing a detailed molecular picture that complements spectroscopic data. lumenlearning.com For example, calculations can compare the bond lengths of the C=O and C-O bonds in the keto form versus the C-O and C=C bonds in the enol form, offering a quantitative measure of their electronic structure.

Interactive Table 3: Selected Calculated Bond Lengths (Å) for the Keto Tautomer of o-Nitrophenylpyruvic Acid

| Bond | RHF/6-31G | RHF/6-31G * |

| C(2)–N(7) | 1.482 | 1.474 |

| N(7)–O(8) | 1.223 | 1.192 |

| N(7)–O(9) | 1.223 | 1.191 |

| C(2)–C(10) | 1.517 | 1.528 |

| C(10)–C(12) | 1.543 | 1.554 |

| C(10)–O(11) | 1.218 | 1.190 |

| C(12)–O(13) | 1.210 | 1.187 |

| Data from quantum mechanics calculations. lumenlearning.com |

Reaction Kinetics and Thermodynamic Analysis of o-Nitrophenylpyruvate Transformations

While specific kinetic and thermodynamic studies focused solely on o-nitrophenylpyruvate are not extensively documented in readily available literature, the principles governing its transformations can be inferred from studies on related compounds. The reactivity of o-nitrophenylpyruvate is dominated by the nitro group, the aromatic ring, and the pyruvate (B1213749) side chain, which includes a keto-enol system.

Key transformations include the reduction of the nitro group and reactions at the pyruvate moiety. The kinetics of nitro group reduction, often achieved through catalytic hydrogenation, are complex. Studies on the hydrogenation of various nitroaromatic compounds show that the reaction rate can be influenced by the catalyst type, solvent, hydrogen pressure, and temperature. uctm.edu For instance, the reduction of o-nitrophenol proceeds more slowly than that of its para-isomer, suggesting that steric hindrance from the adjacent group can impact reaction kinetics. uctm.edu A similar effect would be expected for o-nitrophenylpyruvate.

The pyruvate side chain can undergo various reactions, such as decarboxylation, condensation, or reduction. Thermodynamic analysis, often performed using microcalorimetry, can determine the enthalpy of such reactions. For example, the hydrolysis of related nitrophenyl esters has been thermodynamically characterized to determine reaction enthalpies and equilibrium constants. scilit.comresearchgate.net These methods could be applied to quantify the energetics of transformations involving the pyruvate group of the title compound.

Stereochemical Aspects of o-Nitrophenylpyruvate-Involved Reactions

The stereochemistry of reactions involving o-nitrophenylpyruvate is of significant interest, particularly in transformations that create new chiral centers. The molecule itself is achiral, but reactions at the pyruvate side chain can lead to chiral products.

A prominent example is the reduction of the carbonyl group. Catalytic hydrogenation of the keto group in o-nitrophenylpyruvic acid would produce o-nitrophenyllactic acid, which contains a stereocenter at the carbon bearing the hydroxyl group. If the starting material is achiral and no chiral catalyst or reagent is used, the reaction will produce a racemic mixture (a 50:50 mix of both enantiomers). lumenlearning.com

Alternatively, the enol form of o-nitrophenylpyruvic acid can undergo catalytic hydrogenation. This reaction involves the syn-addition of two hydrogen atoms across the C=C double bond. chemistrytalk.org This process also creates a new chiral center, and in the absence of a chiral influence, would result in a racemic product. The use of asymmetric synthesis, employing chiral catalysts or auxiliaries, is a key strategy to control the stereochemical outcome and selectively produce one enantiomer over the other, which is crucial in fields like pharmaceutical development. researchgate.net

Biochemical and Enzymatic Applications of O Nitrophenylpyruvate

o-Nitrophenylpyruvate as a Substrate and Ligand in Enzyme Systems

The compound o-nitrophenylpyruvate serves as a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways. Its unique chemical structure allows it to act as a substrate or ligand for specific enzymes, providing insights into their catalytic processes.

Alanine (B10760859) transaminase (ALT), also known as glutamate-pyruvate transaminase (GPT), is a key enzyme in amino acid metabolism. nih.gov It catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. nih.govnih.gov This reaction is central to the interconnection of carbohydrate and protein metabolism. While o-nitrophenylpyruvate is structurally related to the natural substrate pyruvate, detailed studies on its specific interaction with alanine transaminase are not extensively documented in publicly available literature. However, the general principles of ALT kinetics and its role as a mechanistic probe can be discussed.

The kinetic properties of alanine transaminase are typically characterized by determining the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for its natural substrates. These parameters provide a measure of the enzyme's affinity for its substrates and its catalytic efficiency. For the forward reaction involving L-alanine and α-ketoglutarate, and the reverse reaction with L-glutamate and pyruvate, specific kinetic constants have been established.

A study utilizing microchip electrophoresis determined the Km and Vmax values for both the forward and reverse reactions of ALT. For the forward reaction (L-alanine + α-ketoglutarate), the Km for L-alanine was 10.12 mM with a Vmax of 0.48 mM/min. In the reverse reaction (L-glutamate + pyruvate), the Km for L-glutamate was found to be 3.22 mM with a Vmax of 0.22 mM/min. These values are crucial for understanding the enzyme's behavior under different physiological conditions.

Table 1: Kinetic Parameters of Alanine Transaminase (ALT) with Natural Substrates

| Reaction Direction | Substrate | Km (mM) | Vmax (mM/min) |

|---|---|---|---|

| Forward | L-Alanine | 10.12 | 0.48 |

| Reverse | L-Glutamate | 3.22 | 0.22 |

Data sourced from a study on ALT kinetics using microchip electrophoresis.

Enzymes like alanine transaminase are pivotal in the metabolism of amino acids. nih.gov The use of substrate analogs can serve as mechanistic probes to elucidate the intricacies of these metabolic pathways. While the direct use of o-nitrophenylpyruvate as a probe for alanine transaminase is not well-documented, the general approach involves using compounds that can interact with the enzyme's active site to study reaction mechanisms, substrate specificity, and the role of cofactors like pyridoxal (B1214274) phosphate (B84403). The introduction of a non-natural substrate can help in understanding the structural and chemical requirements for binding and catalysis within the enzyme's active site.

o-Nitrophenylpyruvate has been effectively utilized as a substrate in studies of lactate (B86563) dehydrogenase (LDH), an enzyme that catalyzes the reversible conversion of pyruvate to lactate. nih.gov Although it is considered a poor substrate for LDH compared to pyruvate, its interaction has provided significant insights into the enzyme's catalytic mechanism. nih.gov

The catalytic cycle of lactate dehydrogenase involves the formation of a ternary complex consisting of the enzyme, the coenzyme NADH, and the substrate. Studies have shown that o-nitrophenylpyruvate can form such a complex with LDH and NADH. nih.gov The formation of this enzyme-NADH-o-nitrophenylpyruvate complex can be detected through methods like protein-fluorescence quenching and NADH-fluorescence quenching. nih.gov Research on pig heart and pig muscle isoenzymes of LDH has demonstrated that o-nitrophenylpyruvate has a reasonable affinity for the heart isoenzyme. nih.gov

The use of o-nitrophenylpyruvate has been instrumental in studying the ionization states of key amino acid residues and isomerization steps during the catalytic process of lactate dehydrogenase. nih.gov The pH dependence of the dissociation constant of o-nitrophenylpyruvate from the ternary complex indicates that the complex can only form if a specific group in the enzyme with a pK value of 6.8 is protonated. nih.gov This pK value has been attributed to the imidazole (B134444) side chain of the histidine-195 residue, a critical component of the enzyme's active site. nih.gov

Furthermore, isotope-effect studies with NADH and its deuterium (B1214612) analog have revealed that the initially formed ternary complex with o-nitrophenylpyruvate undergoes a slow isomerization to an active ternary complex. nih.gov This isomerization step is pH-independent and precedes the rapid decomposition of the complex to NAD+. nih.gov It is suggested that the crucial histidine-195 residue remains protonated in this activated ternary complex just before the hydride transfer step. nih.gov These findings highlight the dynamic conformational changes and specific ionization states required for catalysis by lactate dehydrogenase.

Table 2: Findings from the Interaction of o-Nitrophenylpyruvate with Lactate Dehydrogenase (LDH)

| Aspect of Interaction | Observation | Implication |

|---|---|---|

| Ternary Complex Formation | Forms an enzyme-NADH-o-nitrophenylpyruvate complex, detectable by fluorescence quenching. nih.gov | Confirms the ability of o-nitrophenylpyruvate to bind to the active site in the presence of the coenzyme. |

| pH Dependence | Complex formation is dependent on the protonation of a group with a pK of 6.8. nih.gov | The ionization state of Histidine-195 is critical for substrate binding. |

| Catalytic Steps | The initially formed ternary complex slowly isomerizes to an active form before rapid product formation. nih.gov | The catalytic process involves distinct isomerization steps that are essential for the reaction to proceed. |

| Isomerization | The isomerization step is pH-independent. nih.gov | Suggests that the protonated state of Histidine-195 is maintained during this phase of the reaction. |

Studies with Lactate Dehydrogenase and Pyruvate Metabolism

Development of Enzyme Assays Utilizing o-Nitrophenylpyruvate Derivatives

The development of quantitative methods to measure enzyme activity is fundamental to biochemical research and diagnostics. Derivatives of o-nitrophenylpyruvate are part of a broader class of chromogenic substrates used to create simple and rapid enzyme assays. The core principle of these assays lies in the enzymatic transformation of a colorless or weakly colored substrate into a brightly colored product.

The strategic incorporation of a nitrophenyl group into a substrate molecule enables the direct, continuous monitoring of enzyme activity. nih.gov In the case of nitrophenyl-based substrates, enzymatic cleavage, often through hydrolysis or elimination reactions, liberates a nitrophenol or nitrophenolate ion. mdpi.com Under alkaline or physiological pH conditions, the resulting p-nitrophenol, for example, is deprotonated to the p-nitrophenolate ion, which exhibits a strong yellow color with a characteristic absorbance maximum around 405-420 nm. mdpi.com This change in optical properties allows for the quantification of enzyme kinetics using a standard spectrophotometer.

While direct examples for Sodium 3-(o-nitrophenyl)pyruvate are specific to certain enzyme classes, the principle is widely applied using analogous compounds like p-nitrophenyl esters or S-(o-nitrophenyl)-L-cysteine. mdpi.comnih.gov For instance, the enzyme tryptophanase can catalyze the decomposition of S-(o-nitrophenyl)-L-cysteine, demonstrating its ability to interact with nitrophenyl-containing amino acid analogs. nih.gov The adaptability of this assay format to 96-well plates makes it highly suitable for high-throughput screening (HTS) of enzyme inhibitors or for characterizing newly discovered enzymes. nih.govnih.gov

Table 1: Characteristics of Nitrophenyl-Based Enzyme Assays

| Feature | Description | Rationale & Advantage |

| Detection Method | Spectrophotometry (Colorimetric) | The product (e.g., nitrophenolate) is colored, allowing for direct measurement of absorbance change over time. mdpi.com |

| Substrate Type | Chromogenic | The substrate itself is largely colorless, while the product is colored, providing a high signal-to-noise ratio. |

| Measurement | Continuous | Enzyme activity can be monitored in real-time as the colored product forms, facilitating kinetic studies (Vmax, Km). nih.gov |

| Instrumentation | Standard Spectrophotometer / Plate Reader | The required equipment is widely available in most laboratory settings. |

| Application | Enzyme Kinetics, Inhibitor Screening | The simplicity and scalability make it ideal for HTS applications and routine biochemical characterization. nih.govresearchgate.net |

Role as a Biochemical Probe in Cellular and Subcellular Studies

Beyond their use in test tubes, nitrophenyl-based molecules like o-nitrophenylpyruvate can be engineered to function as biochemical probes, providing insights into enzyme activity and metabolic processes within the complex environment of living cells.

The design of effective biochemical probes requires a molecule that can enter a cell, interact specifically with its target, and generate a measurable signal reflecting that interaction. researchgate.net Nitrophenyl derivatives are valuable in probe design due to the unique chemical properties conferred by the nitro group. nih.gov

A primary design principle involves using the nitrophenyl moiety as a "reporter" group that is released or altered by a specific enzymatic reaction. Key principles include:

Target Selectivity: The probe's core structure must be designed to be recognized and processed by a specific enzyme or class of enzymes. researchgate.net This ensures that the generated signal is a true reflection of the target's activity.

Cell Permeability: For studies in living cells, the probe must be able to cross the cell membrane. This is often achieved by modifying the molecule to be more hydrophobic or to hijack cellular uptake mechanisms. researchgate.net

Signal Transduction: The enzymatic event must trigger a significant and easily detectable change in the probe's physical properties. For nitrophenyl-based probes, this is typically a colorimetric change upon cleavage. nih.gov In more advanced designs, the nitro group can act as a fluorescence quencher; its enzymatic removal can "turn on" a nearby fluorophore, leading to a highly sensitive fluorescent signal. researchgate.net

Biocompatibility: The probe and its metabolic products should be non-toxic to the cell at the concentrations used, ensuring that the observed activity reflects normal cellular physiology. researchgate.net

Table 2: Design Principles for Nitrophenyl-Based Biochemical Probes

| Principle | Description | Implication for Probe Design |

| Specificity | The probe is a substrate for a specific enzyme of interest. | The core molecular scaffold mimics the natural substrate of the target enzyme. researchgate.net |

| Signal Generation | Enzymatic action cleaves the nitrophenyl group, releasing a chromophore. | The o-nitro- or p-nitrophenolate ion absorbs light in the visible spectrum, enabling colorimetric detection. nih.govmdpi.com |

| Fluorescence Modulation | The nitro group can act as a quencher in a "turn-on" fluorescent probe. | The probe is initially non-fluorescent. Enzymatic removal of the nitro group de-quenches a fluorophore, causing a large increase in fluorescence. researchgate.net |

| Cellular Access | The probe must be able to enter live cells to report on intracellular activity. | Modifications to improve lipophilicity or add targeting moieties are often necessary. nih.gov |

A major application of cell-permeable biochemical probes is the real-time monitoring of enzyme activity directly within intact cells or even specific subcellular compartments. nih.gov When a probe based on a derivative of o-nitrophenylpyruvate enters a cell and is acted upon by its target enzyme, the rate of color or fluorescence development becomes a direct measure of the in vivo enzymatic reaction rate.

This capability provides a powerful tool for studying metabolic flux. Metabolic flux is the rate of turnover of molecules through a metabolic pathway. nih.gov Traditionally, fluxes are estimated using complex methods like 13C-based metabolic flux analysis (MFA), which involves feeding cells isotopically labeled substrates and measuring the label distribution in various metabolites. While comprehensive, this approach is often time-consuming and provides an integrated, steady-state view of pathway operation.

In contrast, a probe like an o-nitrophenylpyruvate derivative can provide a direct, real-time measurement of a single enzymatic step. This offers several advantages:

Direct Measurement: It directly quantifies the activity of a single enzyme, rather than inferring it from downstream metabolite labeling patterns.

Dynamic Information: It can detect rapid changes in enzyme activity in response to stimuli or environmental perturbations.

Spatial Resolution: With advanced microscopy, it is possible to measure enzyme activity in different subcellular locations, such as the cytosol versus the mitochondria.

By providing a direct readout of a specific reaction's velocity, these probes offer a valuable and complementary approach to traditional MFA, helping to build more accurate and dynamic models of cellular metabolism.

Table 3: Comparison of Metabolic Analysis Techniques

| Technique | Principle | Information Provided | Temporal Resolution |

| Nitrophenyl-Based Probes | Direct, real-time measurement of a single enzyme's activity via a chromogenic or fluorogenic signal. | Rate of a specific metabolic reaction (a single flux). | High (seconds to minutes). |

| 13C-Metabolic Flux Analysis (MFA) | Analysis of isotopic labeling patterns in metabolites after feeding cells a 13C-labeled substrate. | Relative fluxes through entire metabolic networks at steady state. | Low (hours to days). |

| Enzyme-based Biosensors | Immobilized enzymes that generate a detectable signal (e.g., H2O2) in response to a specific metabolite. nih.govsigmaaldrich.com | Concentration of a specific metabolite (e.g., pyruvate). | High (minutes). |

Computational Chemistry and Structural Elucidation of O Nitrophenylpyruvate Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of o-nitrophenylpyruvate. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure, molecular geometry, and bonding characteristics. nih.govresearchgate.net

DFT calculations, for instance using the B3LYP functional with a 6-311G** basis set, can predict the optimized molecular geometry, including bond lengths and angles. researchgate.net For molecules containing a nitrophenyl group, these calculations reveal the distribution of electron density. The nitro group (-NO2) is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring. This effect is crucial for the molecule's reactivity and its interactions with other molecules.

The electronic structure of related nitroaromatic compounds, such as nitrobenzene, has been studied extensively using advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2). rsc.org These studies provide benchmarks for understanding the low-lying singlet and triplet vertical excitation energies, which are important for photochemical processes. rsc.org The presence of the nitro group and the pyruvic acid moiety in o-nitrophenylpyruvate creates a complex electronic system with multiple potential sites for chemical reactions.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure, revealing details about charge distribution and orbital interactions. nih.gov For example, in similar structures, NBO analysis has shown that electronic absorption bands are primarily derived from n → π* and π → π* transitions. nih.gov The calculated atomic charges indicate sites that are electron-rich or electron-poor, which is key to predicting intermolecular interactions.

Table 1: Representative Theoretical Methods in Quantum Chemical Calculations

| Method | Abbreviation | Typical Application |

|---|---|---|

| Density Functional Theory | DFT | Geometry optimization, electronic properties, reaction energies. |

| Møller-Plesset Perturbation Theory | MP2 | Includes electron correlation for higher accuracy in energy calculations. rsc.org |

| Complete Active Space Self-Consistent Field | CASSCF | Used for studying strongly correlated systems and excited states. rsc.org |

Molecular Dynamics and Docking Simulations of Protein-Ligand Interactions

Computational simulations are powerful tools for investigating how o-nitrophenylpyruvate interacts with biological targets, such as enzymes. Molecular docking predicts the preferred binding orientation of the molecule within an enzyme's active site, while molecular dynamics (MD) simulations provide insights into the stability and dynamics of the protein-ligand complex over time. acs.orgucl.ac.uk

HIV-1 Integrase: Molecular docking and MD simulations have been instrumental in identifying potential inhibitors of HIV-1 integrase. rsc.orgacs.org These studies can screen large compound libraries to find molecules that bind effectively to the enzyme's active site. For a molecule like o-nitrophenylpyruvate, docking would predict how its functional groups (the carboxylate, ketone, and nitrophenyl ring) form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with key amino acid residues in the integrase active site. acs.org MD simulations, often run for nanoseconds, can then evaluate the dynamic stability of these interactions, ensuring the ligand remains securely bound. acs.org

Mitochondrial Pyruvate (B1213749) Carrier (MPC): The MPC is responsible for transporting pyruvate across the inner mitochondrial membrane. numberanalytics.comtdl.org Phenylpyruvate, a related compound, is known to be a competitive inhibitor of the MPC. numberanalytics.com Docking and MD studies can elucidate the binding mode of inhibitors to the MPC. Recent computational studies have identified key residues within the MPC1 and MPC2 subunits, such as Phe66 in MPC1 and Lys49 in MPC2, that are critical for molecular binding. tdl.org A simulation of o-nitrophenylpyruvate with the MPC would likely show interactions between the carboxylate group of the ligand and positively charged residues in the carrier's binding pocket, as well as hydrophobic interactions involving the nitrophenyl ring. tdl.org

Beyond predicting the binding pose, computational methods can estimate the binding affinity of a ligand for its target protein. Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method are used to calculate the binding free energy from MD simulation trajectories. acs.org These calculations provide a quantitative measure of how strongly the ligand binds, which is crucial for drug design.

The specificity of the mitochondrial pyruvate carrier has been studied through both influx and efflux experiments, which can be complemented by computational analysis. numberanalytics.com For instance, studies have shown that while phenylpyruvate and related 2-oxo acids can exchange with pyruvate on the carrier, other molecules like acetate (B1210297) cannot. numberanalytics.com Computational models can help explain this specificity by analyzing the detailed interactions and energetics of different substrates within the carrier's binding site. By comparing the calculated binding energies of o-nitrophenylpyruvate with that of the native substrate (pyruvate) and other known inhibitors, researchers can predict its potential efficacy and specificity as an MPC inhibitor.

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures. | Used in MD simulations to assess the stability of the protein-ligand complex over time. acs.org |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction barriers. acs.orgiupac.org This provides a detailed, step-by-step understanding of how a reaction proceeds. For o-nitrophenylpyruvate, theoretical investigations can explore various potential reaction pathways, such as those involving the nitro group or the pyruvic acid side chain.

Theoretical studies on the initial reaction kinetics and mechanisms of structurally similar compounds, like o-nitrotoluene, have been performed at high levels of theory (e.g., CCSD(T)/CBS). researchgate.netnih.gov These studies show that common initial reaction steps for nitroaromatics include the homolytic cleavage of the C-NO2 bond and the isomerization of the nitro group to a nitrite (B80452) (-ONO) group. researchgate.netnih.gov For o-nitrotoluene specifically, hydrogen atom migration from the methyl group to the nitro group is also a dominant pathway. researchgate.net

By analogy, theoretical investigations of o-nitrophenylpyruvate could explore:

Decarboxylation: The loss of CO2 from the pyruvic acid moiety.

Nitro Group Reactions: Isomerization to an o-nitrosophenyl acetate intermediate via an O-transfer, a pathway observed in other nitro compounds. nih.gov

Intramolecular Cyclization: The potential for the side chain to react with the ortho-nitro group, leading to heterocyclic products.

Quantum mechanical methods can calculate the geometries of reactants, products, and, crucially, the high-energy transition state structures that connect them. researchgate.net Calculating the energy barrier (activation energy) for each potential pathway allows chemists to predict which reactions are most likely to occur under specific conditions. nih.gov

Computational Approaches to Anion Recognition and Receptor Design

The deprotonated form of o-nitrophenylpyruvic acid is an anion, and computational methods are vital for designing synthetic receptors capable of recognizing and binding it. nih.gov This field of supramolecular chemistry relies heavily on theoretical predictions to guide the synthesis of new host molecules. acs.org

The design of an effective anion receptor involves creating a binding cavity with complementary size, shape, and electrostatic potential to the target anion. acs.orgrsc.org Computational approaches are used to:

Model Host-Guest Interactions: The binding of the o-nitrophenylpyruvate anion to a potential receptor is simulated using docking and MD. Key interactions include hydrogen bonds (e.g., with amide or urea (B33335) groups on the receptor) and electrostatic interactions. temple.edu

Leverage Anion-π Interactions: A particularly relevant interaction for o-nitrophenylpyruvate is the anion-π interaction. This is an attractive, non-covalent force between an anion and an electron-deficient aromatic ring. rsc.org The nitro group makes the phenyl ring in o-nitrophenylpyruvate electron-deficient, enhancing its ability to interact with other anions. Conversely, a synthetic receptor could feature an electron-deficient aromatic system (like hexafluorobenzene (B1203771) or a triazine ring) designed to bind the carboxylate portion of the o-nitrophenylpyruvate anion. rsc.org Computational studies are essential for quantifying the strength of these interactions, which are heavily influenced by electrostatic and dispersion forces. acs.org

Predict Binding Selectivity: DFT calculations can be used to compute the binding energies of a designed receptor with the target anion versus other competing anions. This allows for the in silico optimization of receptors for high selectivity before attempting a potentially complex synthesis. acs.org Computational screening can assess libraries of potential receptors to identify the most promising candidates for selective anion recognition.

Analytical and Characterization Methodologies for Sodium 3 O Nitrophenyl Pyruvate

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification of Sodium 3-(o-nitrophenyl)pyruvate relies on a combination of spectroscopic methods. While specific spectral data for this exact sodium salt is not extensively published, the expected characteristics can be inferred from its structure and data from closely related compounds such as 2-nitrophenylpyruvic acid and other nitrophenyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. For the 3-(o-nitrophenyl)pyruvate moiety, the aromatic protons of the ortho-substituted nitrophenyl group would exhibit a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The methylene (-CH₂-) protons adjacent to the aromatic ring and the keto group would likely appear as a singlet. In the ¹³C NMR spectrum, distinct signals would be expected for the carboxylate carbon, the ketone carbonyl carbon, the methylene carbon, and the six carbons of the nitrophenyl ring.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups present in the molecule. Key vibrational bands would be expected for the carboxylate group (COO⁻), the ketone carbonyl group (C=O), and the nitro group (NO₂). The asymmetric and symmetric stretching vibrations of the nitro group are typically strong and appear in the regions of approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The carbonyl stretching frequencies of the ketone and carboxylate would also be prominent features.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the nitrophenyl chromophore makes this compound amenable to UV-Vis analysis. The electronic transitions associated with the aromatic nitro group would result in characteristic absorption bands in the UV or visible region of the spectrum. The exact wavelength of maximum absorbance (λmax) would be dependent on the solvent and pH.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the mass spectrum would show the molecular ion peak corresponding to the anionic component, 3-(o-nitrophenyl)pyruvate.

| Spectroscopic Technique | Expected Observations for 3-(o-nitrophenyl)pyruvate moiety |

| ¹H NMR | Complex multiplets for aromatic protons, singlet for methylene protons. |

| ¹³C NMR | Resonances for carboxylate, ketone, methylene, and aromatic carbons. |

| Infrared (IR) | Characteristic stretching vibrations for C=O (ketone), COO⁻ (carboxylate), and NO₂ (nitro) groups. |

| UV-Visible | Absorption maxima due to the o-nitrophenyl chromophore. |

| Mass Spectrometry | Molecular ion peak corresponding to the 3-(o-nitrophenyl)pyruvate anion. |

Chromatographic and Separation Methods for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers, such as the meta- and para-nitrophenyl substituted analogues.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of non-volatile, polar organic compounds like this compound. A C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The retention time of the compound can be adjusted by varying the composition of the mobile phase. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the nitrophenyl group has strong absorbance. This method allows for the quantification of the compound and the detection of impurities. Isocratic or gradient elution can be used to achieve optimal separation from any synthesis byproducts or degradation products.

The separation of positional isomers (ortho, meta, and para) of nitrophenylpyruvic acid would be feasible using HPLC, as their different polarities would lead to distinct retention times under appropriate chromatographic conditions.

| Chromatographic Method | Typical Conditions for Nitrophenyl Compounds | Application |

| Reversed-Phase HPLC | Column: C18; Mobile Phase: Acetonitrile/water or Methanol/water with a buffer; Detection: UV-Vis | Purity assessment, quantification, and separation of isomers. |

Application as a Reagent in Specific Chemical and Biochemical Assays

Compounds containing a nitrophenyl group are frequently utilized as chromogenic substrates in various enzyme assays. Upon enzymatic cleavage, the release of the nitrophenolate ion, which is yellow, allows for the spectrophotometric monitoring of the enzyme's activity.

While specific assays employing this compound as a substrate are not widely documented, its structure suggests potential utility in assays for enzymes that can recognize and process the pyruvate (B1213749) moiety. For instance, it could theoretically be investigated as a substrate for enzymes such as pyruvate decarboxylase or certain transaminases. The enzymatic reaction would lead to a modification of the molecule that could potentially alter the spectral properties of the o-nitrophenyl group, enabling a colorimetric or spectrophotometric assay.

Future Directions and Broader Academic Impact

Innovative Applications in the Synthesis of Complex Heterocyclic Compounds

The structural attributes of Sodium 3-(o-nitrophenyl)pyruvate make it a promising precursor for the synthesis of a variety of complex heterocyclic compounds. The presence of the nitro group and the α-keto acid functionality allows for a range of chemical transformations.

Future research is anticipated to leverage this compound in novel synthetic methodologies. For instance, the reductive cyclization of the o-nitrophenyl group is a well-established strategy for the synthesis of quinoline (B57606) derivatives. nih.govorganic-chemistry.org By reacting this compound with various reagents, it is conceivable to construct a library of substituted quinoline-2-carboxylic acids, which are important scaffolds in medicinal chemistry. researchgate.netnih.gov

Furthermore, the pyruvate (B1213749) unit can participate in various condensation and cyclization reactions. One area of potential is the Fischer indole (B1671886) synthesis, a powerful method for creating indole rings. nih.govmdpi.com While direct use of this compound in this reaction needs to be explored, its derivatives could serve as valuable starting materials. The development of one-pot multicomponent reactions involving this compound could also lead to the efficient assembly of novel heterocyclic systems. rsc.org

| Potential Heterocyclic Scaffold | Synthetic Strategy | Key Reactive Group(s) |

| Quinolines | Reductive cyclization | o-nitrophenyl |

| Indoles | Fischer indole synthesis | Pyruvate moiety |

| Pyrazolo[3,4-b]quinolines | Cyclization of quinoline precursors | o-nitrophenyl and pyruvate |

| Pyrrolo[3,2-c]quinolinones | Intramolecular cyclization | o-nitrophenyl and pyruvate |

Elucidation of Novel Biological Roles and Mechanisms of Action

While the biological activities of this compound are not yet extensively documented, its structural similarity to endogenous metabolites like pyruvate suggests it could interact with various biological pathways. chemicalbook.com Future investigations are expected to uncover its potential roles as an enzyme inhibitor, a modulator of cellular processes, or a metabolic probe.

The nitroaromatic group is a known feature in compounds with antimicrobial and antiproliferative activities. nih.govmdpi.commdpi.com Therefore, it is plausible that this compound or its derivatives could exhibit interesting biological effects. Screening this compound against a panel of enzymes, particularly those involved in metabolic pathways that utilize pyruvate, could reveal novel inhibitory activities. nih.gov For example, pyruvate kinase and lactate (B86563) dehydrogenase are key enzymes in glycolysis and could be potential targets. nih.gov

Moreover, the cellular effects of this compound are an important area for future research. Studies could investigate its uptake by cells, its metabolic fate, and its impact on cellular signaling pathways. nih.gov The potential for the nitro group to be reduced within the cellular environment could lead to the formation of reactive intermediates with distinct biological consequences.

Advancement of Computational Methodologies for Predictive Chemical Biology

Computational chemistry offers powerful tools to predict the properties and interactions of molecules, thereby guiding experimental research. The application of these methodologies to this compound is a promising avenue for future studies.

Molecular docking simulations can be employed to predict the binding affinity of this compound with the active sites of various enzymes. nih.govchemrxiv.orgnih.gov By creating a virtual library of potential protein targets, researchers can prioritize experimental screening efforts and gain insights into the structural basis of any observed biological activity.

Quantum chemical calculations can provide a deeper understanding of the electronic structure, reactivity, and conformational preferences of the molecule. nih.gov Such studies can elucidate the role of the o-nitrophenyl group in modulating the reactivity of the pyruvate moiety and predict the most likely sites for chemical reactions or biological interactions. These theoretical studies can be instrumental in designing new derivatives with enhanced properties.

| Computational Method | Potential Application for this compound | Anticipated Insights |

| Molecular Docking | Prediction of binding to enzyme active sites (e.g., pyruvate kinase, lactate dehydrogenase). | Identification of potential biological targets and binding modes. |

| Quantum Chemical Calculations | Analysis of electronic structure, reactivity, and conformational landscape. | Understanding of reaction mechanisms and design of new derivatives. |

| Molecular Dynamics Simulations | Simulation of the compound's behavior in a biological environment (e.g., in solution or near a protein). | Insights into dynamic interactions and conformational changes upon binding. |

Integration into Systems-Level Biochemical Pathway Studies

Systems biology aims to understand the complex interactions within biological systems as a whole. nih.govmdpi.comnih.gov this compound has the potential to be integrated into such studies to probe and perturb metabolic networks.

Metabolic profiling, or metabolomics, is a key technology in systems biology. nih.govnih.gov By introducing this compound into a cellular system and monitoring the resulting changes in the metabolome, researchers could identify the metabolic pathways that are affected by the compound. This could reveal its mechanism of action and uncover previously unknown biochemical connections.

Furthermore, isotopically labeled versions of this compound could be synthesized and used in metabolic flux analysis. This powerful technique allows for the quantitative measurement of the flow of metabolites through a network of biochemical reactions. By tracing the path of the labeled atoms from the administered compound, it would be possible to map its metabolic fate and its impact on central carbon metabolism.

Development of Next-Generation Molecular Tools and Probes

The unique chemical features of this compound make it an attractive starting point for the development of novel molecular tools and probes for chemical biology.

The o-nitrophenyl group is a well-known photolabile protecting group, often referred to as a "caged" group. nih.govspringernature.comrsc.org Upon irradiation with light of a specific wavelength, the nitro group can be cleaved, releasing the parent molecule. This suggests that this compound could be a precursor for a photocaged pyruvate. Such a tool would allow for the precise spatiotemporal control of pyruvate release in biological systems, enabling researchers to study its roles in cellular processes with high precision. biorxiv.orgnih.gov

Additionally, the aromatic nature of the nitrophenyl group provides a scaffold for the development of fluorescent probes. researchgate.netresearchgate.netrsc.org By chemically modifying the molecule to incorporate fluorogenic properties, it may be possible to create probes that change their fluorescence upon interaction with a specific biological target or in response to a particular cellular event. The nitro group itself can act as a fluorescence quencher, and its reduction to an amino group can lead to a "turn-on" fluorescent response, a principle that has been used in the design of sensors for reductive environments. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.